Sulfinoacetaldehyde
Description
Sulfinoacetaldehyde (HSO₂-CH₂-CHO) is a sulfur-containing organic compound involved in microbial metabolic pathways. It acts as a transient intermediate in the degradation of hypotaurine (HT) by Paracoccus denitrificans PD1222. The enzyme Hpa/Tpa catalyzes the transamination of HT to sulfinoacetaldehyde, which undergoes spontaneous desulfination to yield acetaldehyde and sulfite . This intermediate is inherently unstable, distinguishing it from structurally related compounds like sulfoacetaldehyde. Its role in microbial metabolism highlights its biochemical significance, though its instability limits its isolation and direct study.
Properties
CAS No. |
76425-74-6 |
|---|---|
Molecular Formula |
C2H4O3S |
Molecular Weight |
108.12 g/mol |
IUPAC Name |
2-oxoethanesulfinic acid |
InChI |
InChI=1S/C2H4O3S/c3-1-2-6(4)5/h1H,2H2,(H,4,5) |
InChI Key |
GPIFJZBDHMKDSK-UHFFFAOYSA-N |
SMILES |
C(C=O)S(=O)O |
Canonical SMILES |
C(C=O)S(=O)O |
Synonyms |
sulfinoacetaldehyde |
Origin of Product |
United States |
Comparison with Similar Compounds
Sulfinoacetaldehyde vs. Sulfoacetaldehyde
Structural and Functional Differences :
- Sulfinoacetaldehyde: Contains a sulfino group (-SO₂H) attached to acetaldehyde. It is unstable and rapidly desulfinates into acetaldehyde (C₂H₄O) and sulfite (SO₃²⁻) under physiological conditions .
- Sulfoacetaldehyde: Features a sulfonic acid group (-SO₃H) instead.
Physicochemical Properties :
Sulfinoacetaldehyde vs. Acetaldehyde
Structural Differences :
- Sulfinoacetaldehyde: Contains a sulfino group (-SO₂H) in addition to the aldehyde (-CHO) moiety.
- Acetaldehyde (C₂H₄O, CAS 75-07-0): A simple aldehyde without sulfur functional groups.
Reactivity and Hazards :
- Sulfinoacetaldehyde’s instability contrasts with acetaldehyde’s high reactivity. Acetaldehyde polymerizes violently with acids, bases, or oxidizers (e.g., nitric acid, peroxides) .
- Acetaldehyde is a known carcinogen and irritant, whereas sulfinoacetaldehyde’s transient nature limits its direct environmental or health impact .
Sulfinoacetaldehyde vs. Acetaldehyde Sodium Sulfite
Structural Relationship :
- Unlike sulfinoacetaldehyde, this compound lacks sulfur in an oxidized organic moiety and is used to stabilize acetaldehyde in solution .
Stability :
- Acetaldehyde sodium sulfite is more stable than free acetaldehyde, preventing uncontrolled polymerization .
Key Research Findings
- Enzymatic Specificity: Hpa/Tpa from Paracoccus denitrificans selectively produces sulfinoacetaldehyde from HT but generates sulfoacetaldehyde from taurine, underscoring enzyme-substrate specificity .
- Desulfination Mechanism: The spontaneous breakdown of sulfinoacetaldehyde is non-enzymatic, driven by the inherent instability of the sulfino group, whereas sulfoacetaldehyde requires enzymatic processing for further metabolism .
- Industrial Relevance: Sulfoacetaldehyde’s stability makes it a candidate for studying sulfur-containing intermediates, while sulfinoacetaldehyde’s transient nature limits its utility outside metabolic studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
